molecular formula C17H19NO B2861366 N,N-dibenzyl-1-(oxiran-2-yl)methanamine CAS No. 88285-82-9

N,N-dibenzyl-1-(oxiran-2-yl)methanamine

Cat. No.: B2861366
CAS No.: 88285-82-9
M. Wt: 253.345
InChI Key: NJVDPMFWASDKDP-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is an organic compound with the molecular formula C17H19NO . It has a molar mass of 253.34 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxiran-2-yl (epoxy) group and two benzyl groups attached to a methanamine .


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.115±0.06 g/cm3 . It has a melting point of 73-74 °C and a boiling point of 165-166 °C under a pressure of 0.2 Torr .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : A research by Aouine Younas et al. (2014) focuses on the synthesis of a compound related to N,N-dibenzyl-1-(oxiran-2-yl)methanamine, achieved through 1,3-dipolar cycloaddition reactions, highlighting its potential in organic synthesis and chemical characterization processes (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Applications in Catalysis

  • Catalytic Applications : The work of M. Sankaralingam and M. Palaniandavar (2014) explores the use of related complexes in catalysis, particularly for hydroxylation reactions, which is crucial for understanding the catalytic potential of derivatives of this compound (M. Sankaralingam & M. Palaniandavar, 2014).

Antimicrobial and Anticancer Studies

Luminescent Materials

  • Luminescence Studies : Research by C. Che et al. (2001) on N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine, a related compound, highlights its strong luminescence properties, which could be relevant for the development of new luminescent materials (C. Che, Chun-Wai Wan, K. Ho, & Zhongyuan Zhou, 2001).

Organometallic Chemistry

  • Room-Temperature Metallation : A study by M. Ide and M. Nakata (1999) investigates the room-temperature metallation of derivatives similar to this compound, which is crucial for advancements in organometallic chemistry (M. Ide & M. Nakata, 1999).

Safety and Hazards

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is classified as a hazardous substance. The safety precautions include avoiding contact with skin and eyes, and seeking medical advice if exposed .

Properties

IUPAC Name

N,N-dibenzyl-1-(oxiran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVDPMFWASDKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At 0° C., 100 g (506.9 millimoles) of dibenzyl-amine (dissolved in 300 ml of methylene chloride) is added dropwise to a thoroughly stirred suspension of 234.51 g (2.53 mol) of epichlorohydrin and 200 ml of 32% sodium hydroxide solution. The mixture is stirred for 2 hours at 0° C. and then 3 hours at room temperature. The mixture is diluted with 3 l of water and extracted 3 times with 500 ml of methylene chloride. The organic phases are combined, dried over magnesium sulfate, and evaporated under vacuum. The remaining oil is flash-chromatographed on silica gel (mobile phase: methylene chloride/hexane/acetone: 20/10/3).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
234.51 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

50.7 g (0.175 mol) of 1-chloro-3-dibenzylamino-2-propanol and 9.5 g (0.24 mol) of sodium hydroxide in 5 ml of water are stirred together for one hour at 95° c. After the addition of 50 ml of chloroform and 20 ml of water, the phases are separated and the organic phase is washed with 20 ml of water, dehydrated with sodium sulphate and concentrated by evaporation. Distillation of the resulting yellow oil under vacuum yields 33.7 g (76%) of the oxirane as a colourless oil.
Name
1-chloro-3-dibenzylamino-2-propanol
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
76%

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